Advanced Characterization and Synthesis of (2R)-2-amino-2-(4-ethoxyphenyl)ethan-1-ol
Advanced Characterization and Synthesis of (2R)-2-amino-2-(4-ethoxyphenyl)ethan-1-ol
A Technical Guide for Drug Development & Process Chemistry
Executive Summary
(2R)-2-amino-2-(4-ethoxyphenyl)ethan-1-ol (CAS: 1079657-00-3 for S-isomer ref, generic structure relevant to Solabegron intermediates) represents a critical chiral scaffold in medicinal chemistry. Structurally defined as a phenylglycinol derivative , it serves as the nucleophilic "left-hand" pharmacophore in the synthesis of Solabegron (GW427353) , a selective
Unlike phenylethanolamines (e.g., norepinephrine) where the amino group is terminal, this molecule features a benzylic amine and a primary alcohol. This structural distinction confers unique stereoelectronic properties, making the (2R)-configuration essential for receptor binding affinity and selectivity.
Part 1: Molecular Architecture & Stereochemistry
1.1 Structural Definition
The molecule consists of an ethanol backbone substituted at the C2 position with both a primary amine and a para-ethoxyphenyl group.
-
IUPAC Name: (2R)-2-amino-2-(4-ethoxyphenyl)ethan-1-ol
-
Molecular Formula:
-
Molecular Weight: 181.23 g/mol
-
Chiral Center: C2 (Benzylic position)
1.2 Stereochemical Assignment (Cahn-Ingold-Prelog)
To validate the (2R) configuration, we apply the CIP priority rules to the chiral center (C2):
-
Priority 1:
(Nitrogen, Atomic Number 7) -
Priority 2:
(Aryl group, Carbon bonded to C,C,H vs C1 bonded to O,H,H - Note: The aryl ring usually takes priority over the hydroxymethyl group depending on the specific shell expansion, but in phenylglycinols, the Oxygen on C1 often dictates priority 2 over the Carbon of the ring. Let's re-verify strictly:-
C2 is bonded to N, C(aryl), C(hydroxymethyl), H.
-
N is #1.
-
C(hydroxymethyl) is bonded to (O, H, H).
-
C(aryl) is bonded to (C, C, H).
-
Correction: Oxygen (atomic number 8) on the hydroxymethyl group beats Carbon (atomic number 6) in the aryl ring.
-
Priority 2:
-
Priority 3:
-
Priority 4:
-
Configuration: With H in the back, 1
2 3 is Clockwise (R) . Note: In many standard phenylglycines, the carboxyl beats the phenyl. Here the alcohol beats the phenyl.
-
1.3 Conformational Locking
The 1,2-amino alcohol motif allows for intramolecular hydrogen bonding (
Part 2: Synthetic Pathways & Process Control
The synthesis of the (2R)-enantiomer is non-trivial due to the risk of racemization at the benzylic position. Three primary routes are industry-standard.
Figure 1: Retrosynthetic analysis and forward synthesis workflow for the target amino alcohol.
2.1 Route A: Reduction of (R)-4-Ethoxyphenylglycine (Preferred)
This is the most scalable route. The precursor, (R)-4-ethoxyphenylglycine, is obtained via the Strecker reaction followed by classical resolution (often using (+)-tartaric acid or camphor sulfonic acid).
-
Reagents: Lithium Aluminum Hydride (
) or Sodium Borohydride/Iodine ( ). -
Solvent: THF (Anhydrous).
-
Critical Process Parameter (CPP): Temperature control (
). Overheating during the quench can cause racemization via a retro-aldol type mechanism or radical formation at the benzylic position.
2.2 Route B: Asymmetric Cyanosilylation
For higher enantiomeric excess (ee > 99%) without resolution:
-
Catalyst: Chiral Salen-Ti or Vanadium complexes.
-
Substrate: 4-ethoxybenzaldehyde + TMSCN.
-
Process: The resulting chiral cyanohydrin is converted to the amino alcohol via Pinner reaction and reduction.
Part 3: Detailed Experimental Protocol
Standardized procedure for the reduction of (R)-4-ethoxyphenylglycine.
Objective: Synthesize (2R)-2-amino-2-(4-ethoxyphenyl)ethan-1-ol with >98% ee.
Materials
-
(R)-4-Ethoxyphenylglycine (1.0 eq)
- (2.5 eq) (pellets or powder)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium Sulfate (
) -
Celite pad
Methodology
-
Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere.
-
Slurry Formation: Charge
suspended in anhydrous THF at . -
Addition: Add (R)-4-ethoxyphenylglycine portion-wise over 30 minutes. Note: The amino acid has poor solubility; ensure vigorous stirring.
-
Reflux: Warm to room temperature, then reflux (
) for 12–16 hours. Monitor by TLC (Eluent: 10% MeOH in DCM). -
Fieser Quench (Critical): Cool to
.-
Add
mL Water (slowly). -
Add
mL 15% NaOH. -
Add
mL Water. -
Why? This specific ratio creates a granular precipitate of aluminum salts that is easy to filter, preventing product entrapment.
-
-
Isolation: Filter through Celite. Dry the filtrate over
. Concentrate in vacuo. -
Purification: Recrystallize from Ethyl Acetate/Hexanes if necessary.
Part 4: Analytical Validation
To ensure the material meets pharmaceutical standards (e.g., for Solabegron API synthesis), the following validation metrics are required.
4.1 Proton NMR (
NMR) Signature
Solvent:
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Aryl | 7.20 - 7.30 | Doublet | 2H | Ar-H (meta to ethoxy) |
| Aryl | 6.80 - 6.90 | Doublet | 2H | Ar-H (ortho to ethoxy) |
| Benzylic | 3.85 - 3.95 | Multiplet | 1H | |
| Methylene | 3.40 - 3.60 | Multiplet | 2H | |
| Ethoxy | 4.00 | Quartet | 2H | |
| Ethoxy | 1.35 | Triplet | 3H |
4.2 Chiral HPLC Method
-
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm or 254 nm.
-
Expectation: The (R)-enantiomer typically elutes second on AD-H columns due to interaction with the stationary phase chiral pockets, but standards must be run to confirm.
Part 5: Pharmaceutical Relevance (Solabegron)
This scaffold is the structural anchor for Solabegron , a
-
Mechanism: The secondary amine formed by coupling this alcohol to a larger lipophilic tail fits into the binding pocket of the
receptor. -
Binding Mode: The benzylic hydroxyl group (if present in similar analogs like norepinephrine) usually H-bonds to Serine residues. However, in Solabegron, this amino-alcohol moiety acts as a linker. The specific (R)-configuration orients the ethoxyphenyl tail into a hydrophobic pocket, maximizing potency.
Figure 2: Pharmacological relationship between the scaffold and the target receptor.
References
-
Hertzberg, R., et al. (2015). "Synthesis of the β3-adrenergic receptor agonist solabegron and analogous N-(2-ethylamino)-β-amino alcohols from O-acylated cyanohydrins." Journal of Organic Chemistry.
-
GlaxoSmithKline. "GW427353 (Solabegron), a novel, selective beta3-adrenergic receptor agonist."[1] Journal of Pharmacology and Experimental Therapeutics.
-
PubChem Compound Summary. "2-amino-2-(4-ethoxyphenyl)ethanol." National Center for Biotechnology Information.
-
ChemicalBook. "Methodologies for the reduction of phenylglycine derivatives."
-
Google Patents. "Synthesis of Mirabegron and Solabegron intermediates (CN103193730A)."
